molecular formula C6H5NO4 B2890972 5-Carbamoylfuran-2-carboxylic acid CAS No. 54022-78-5

5-Carbamoylfuran-2-carboxylic acid

Cat. No.: B2890972
CAS No.: 54022-78-5
M. Wt: 155.109
InChI Key: CYEQGGCLPCDSFY-UHFFFAOYSA-N
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Description

5-Carbamoylfuran-2-carboxylic acid: is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a carboxylic acid group at the second position and a carbamoyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoylfuran-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with furfural, a furan derivative obtained from biomass.

    Oxidation: Furfural is oxidized to 5-hydroxymethylfurfural (HMF) using oxidizing agents such as nitric acid or hydrogen peroxide.

    Formylation: HMF is then converted to 5-formylfuran-2-carboxylic acid through formylation reactions.

    Amidation: The final step involves the amidation of 5-formylfuran-2-carboxylic acid to produce this compound. This can be achieved using ammonia or amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal oxides or supported noble metals can be employed to facilitate the oxidation and formylation steps. The use of renewable biomass as a starting material aligns with sustainable production practices.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Carbamoylfuran-2-carboxylic acid can undergo oxidation reactions to form various derivatives, including 5-formylfuran-2-carboxylic acid and 5-hydroxymethylfuran-2-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carbamoyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, hydrogen peroxide, and potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, alcohols, and halides.

Major Products:

    Oxidation Products: 5-Formylfuran-2-carboxylic acid, 5-Hydroxymethylfuran-2-carboxylic acid.

    Reduction Products: 5-Hydroxymethylfuran-2-carboxylic acid, 5-Methylfuran-2-carboxylic acid.

    Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

Chemistry: 5-Carbamoylfuran-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine: The compound and its derivatives have potential applications in drug development. They can be explored for their therapeutic effects in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of 5-Carbamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 5-Formylfuran-2-carboxylic acid
  • 5-Hydroxymethylfuran-2-carboxylic acid
  • Furan-2,5-dicarboxylic acid

Comparison:

  • 5-Formylfuran-2-carboxylic acid: This compound is an intermediate in the synthesis of 5-Carbamoylfuran-2-carboxylic acid. It has a formyl group instead of a carbamoyl group, which affects its reactivity and applications.
  • 5-Hydroxymethylfuran-2-carboxylic acid: This compound has a hydroxymethyl group, making it more reactive in oxidation and reduction reactions. It is also a key intermediate in the synthesis of various furan derivatives.
  • Furan-2,5-dicarboxylic acid: This compound has two carboxylic acid groups, making it a valuable monomer for the production of biopolymers. It is considered a sustainable alternative to petroleum-derived terephthalic acid.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its carbamoyl group allows for unique substitution reactions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

5-carbamoylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQGGCLPCDSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54022-78-5
Record name 5-carbamoylfuran-2-carboxylic acid
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